Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate
CAS No.:
Cat. No.: VC17494402
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrFNO2 |
---|---|
Molecular Weight | 262.08 g/mol |
IUPAC Name | methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate |
Standard InChI | InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |
Standard InChI Key | MKVIGRSUPFUXIU-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1=C(C=CC(=C1)F)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (CHBrFNO) is a chiral molecule with a molecular weight of 262.08 g/mol . Its IUPAC name is methyl (2S)-2-amino-2-(2-bromo-5-fluorophenyl)acetate, reflecting the stereochemistry at the α-carbon bearing the amino group. The compound’s structure features:
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A 2-bromo-5-fluorophenyl group providing steric and electronic modulation.
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An α-amino ester moiety, which is critical for hydrogen bonding and reactivity.
Stereochemical Considerations
The (S)-enantiomer is explicitly documented in PubChem (CID 131052940) , with its InChIKey (MKVIGRSUPFUXIU-QMMMGPOBSA-N
) confirming the absolute configuration. Chirality at the α-carbon influences biological activity and synthetic utility, as seen in analogous compounds used in drug discovery .
Table 1: Predicted Physical Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | CHBrFNO | |
Molecular Weight | 262.08 g/mol | |
Boiling Point | ~300°C (estimated) | Analogous esters |
LogP | 2.43 (calculated) |
Synthetic Pathways and Optimization
The synthesis of methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate likely involves multi-step strategies, drawing from methodologies applied to similar α-amino esters.
Bromo-Fluoro Aromatic Precursors
A key intermediate is 2-bromo-5-fluorophenylacetic acid, which can be esterified to yield the target compound. Alternative routes may employ:
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Ullmann coupling for introducing bromine/fluorine groups.
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Buchwald-Hartwig amination to install the amino group post-esterification .
Catalytic Asymmetric Synthesis
The (S)-enantiomer could be synthesized via chiral auxiliary-mediated alkylation or enzymatic resolution. For example, Pd-catalyzed asymmetric additions using arylboronic acids (as in ) might adapt to this substrate, though bromine’s steric bulk may require ligand optimization.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Esterification | Methanol, HSO, reflux | 85–90 | |
Amination | NH, Pd(OAc), ligand | 70 |
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic aryl and ester groups .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Reactivity Profile
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Ester Hydrolysis: Forms the corresponding carboxylic acid in aqueous NaOH.
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Nucleophilic Substitution: Bromine at the ortho position is reactive toward Suzuki-Miyaura coupling .
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Amino Group: Participates in Schiff base formation or peptide coupling reactions.
Applications in Drug Discovery
The compound’s versatility makes it a candidate for:
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Peptidomimetics: Serving as a non-natural amino acid precursor.
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Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.
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